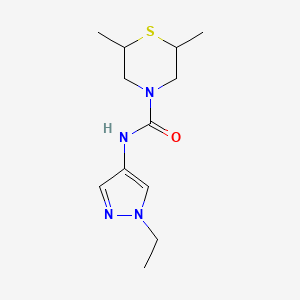![molecular formula C17H24N2O2S B7591337 N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as PTC-209 and is a potent inhibitor of the oncogenic transcription factor BMI-1. BMI-1 has been shown to be overexpressed in various cancers, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment.
Mecanismo De Acción
PTC-209 exerts its anti-cancer effects by inhibiting the activity of BMI-1, which is a transcription factor that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 disrupts the self-renewal process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, PTC-209 has also been shown to have anti-inflammatory properties and can reduce the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PTC-209 is its specificity for BMI-1 inhibition, which makes it a valuable tool for studying the role of BMI-1 in cancer biology. However, one limitation of PTC-209 is its poor solubility, which can make it difficult to administer in in vivo studies.
Direcciones Futuras
There are several potential future directions for the study of PTC-209. One area of research could focus on developing more potent and selective BMI-1 inhibitors. Another direction could be to investigate the potential use of PTC-209 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies could be conducted to explore the potential use of PTC-209 in other diseases, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of PTC-209 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-bromoacetophenone with 2-propan-2-ylthiomorpholine to form an intermediate product. This intermediate is then reacted with N-(tert-butoxycarbonyl)propanamide to produce the final compound, PTC-209.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that PTC-209 inhibits the growth and proliferation of cancer cells by targeting BMI-1. In addition, PTC-209 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-4-16(20)18-14-7-5-6-13(10-14)17(21)19-8-9-22-15(11-19)12(2)3/h5-7,10,12,15H,4,8-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNDAJIPSPIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)
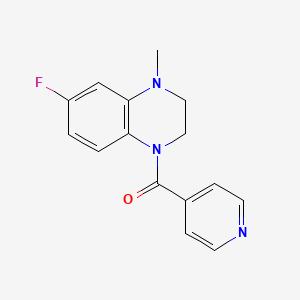
![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
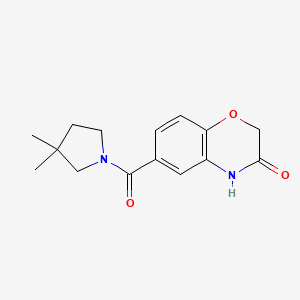
![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
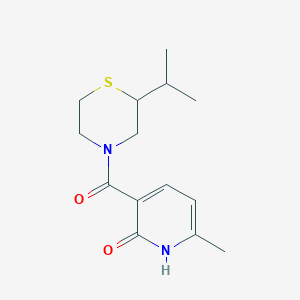
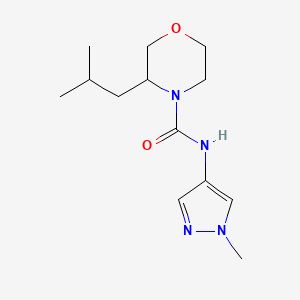
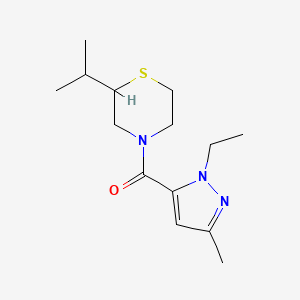
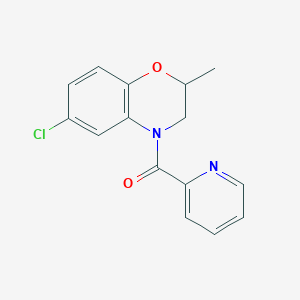
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
